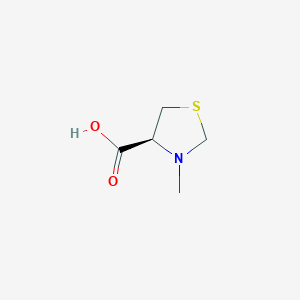
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism Of Action
The mechanism of action of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) is not well understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been found to modulate the activity of various transcription factors, including nuclear factor-kappa B and activator protein-1.
Biochemical And Physiological Effects
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been found to modulate the activity of various enzymes and transcription factors. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to inhibit the proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) in laboratory experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in various assays. However, one of the limitations of using this compound is its relatively high cost. This may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) in scientific research. One of the most promising directions is the development of new compounds that exhibit similar or improved biological activity. This may involve the modification of the chemical structure of this compound to enhance its activity. Another future direction is the use of this compound in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, this compound may be used as a chiral auxiliary in the synthesis of various compounds.
Synthesis Methods
The synthesis of 4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has been achieved through various methods. One of the most commonly used methods involves the reaction of L-cysteine with acetaldehyde in the presence of sodium hydroxide. This reaction leads to the formation of a thiazolidine intermediate, which is subsequently oxidized to yield the final product.
Scientific Research Applications
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) has found a wide range of applications in scientific research. It has been used as a precursor for the synthesis of various compounds that exhibit biological activity. This compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been used as a chiral auxiliary in the synthesis of various compounds.
properties
CAS RN |
106357-10-2 |
|---|---|
Product Name |
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) |
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.2 g/mol |
IUPAC Name |
(4S)-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
HAWVIMZLOKHWMU-SCSAIBSYSA-N |
Isomeric SMILES |
CN1CSC[C@@H]1C(=O)O |
SMILES |
CN1CSCC1C(=O)O |
Canonical SMILES |
CN1CSCC1C(=O)O |
synonyms |
4-Thiazolidinecarboxylicacid,3-methyl-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




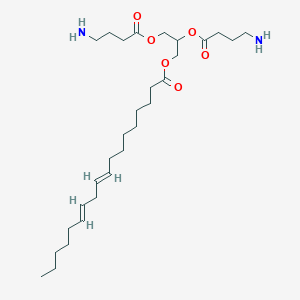


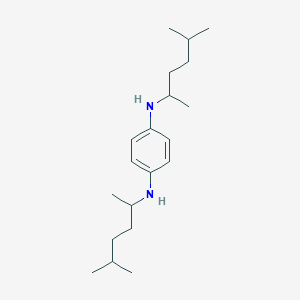

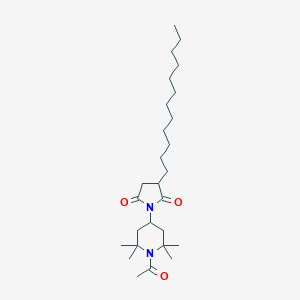
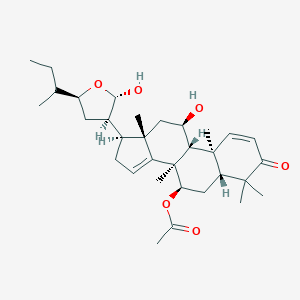
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

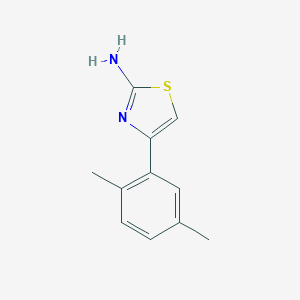
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)